Technical Guide: Synthesis and Characterization of 3'-(3-Fluorophenyl) Ezetimibe
Technical Guide: Synthesis and Characterization of 3'-(3-Fluorophenyl) Ezetimibe
Topic: Synthesis and Characterization of 3'-(3-Fluorophenyl) Ezetimibe Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, QC Analysts
Executive Summary
This guide details the synthesis, structural characterization, and impurity profiling of 3'-(3-Fluorophenyl) Ezetimibe , a critical structural analog and process impurity of the cholesterol absorption inhibitor Ezetimibe. While standard Ezetimibe contains two 4-fluorophenyl moieties (at the N1 position and the C3-propyl side chain), the "3'-(3-Fluorophenyl)" designation—often referenced in impurity standards catalogs (e.g., Simson Pharma Impurity 12)—typically refers to the analog where the phenyl ring on the C3 side chain bears a fluorine at the meta (3) position. Depending on the specific impurity profile, this modification may also extend to the N1-phenyl ring, resulting in a bis-3-fluorophenyl analog.
This document focuses on the synthesis of the Bis-3-fluorophenyl variant ((3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one ), utilizing the asymmetric Evans auxiliary route. This modular approach allows for the selective introduction of 3-fluorophenyl groups at either the N1 or C3' positions, making it applicable for synthesizing both the mono- and bis-analogs for Structure-Activity Relationship (SAR) studies or impurity qualification.
Chemical Identity & Target Structure[1][2][3][4][5][6]
| Parameter | Specification |
| Common Name | 3'-(3-Fluorophenyl) Ezetimibe (Bis-3-fluoro analog) |
| IUPAC Name | (3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
| Molecular Formula | C₂₄H₂₁F₂NO₃ |
| Molecular Weight | 409.43 g/mol |
| Key Structural Feature | Meta-substitution (3-F) on both aromatic rings (N1 and C3-propyl) distinguishing it from Ezetimibe (Para/4-F).[1] |
| CAS Registry | Not explicitly assigned in public databases; often listed as Impurity 12 in pharma catalogs. |
Retrosynthetic Analysis
The synthesis relies on the convergent assembly of the
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The Imine Component: Derived from 4-benzyloxybenzaldehyde and 3-fluoroaniline.
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The Chiral Side Chain: Derived from 3-fluorobenzene and glutaric anhydride, activated with a chiral auxiliary.
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The Chiral Auxiliary: (S)-4-Phenyloxazolidin-2-one (Evans Auxiliary).
Figure 1: Retrosynthetic strategy isolating the 3-fluoro substituted precursors.
Detailed Synthesis Protocol
Step 1: Synthesis of the Side Chain Precursor (Friedel-Crafts Acylation)
This step introduces the first 3-fluorophenyl moiety.
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Reagents: Glutaric anhydride, 3-Fluorobenzene, AlCl₃.
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Protocol:
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Suspend AlCl₃ (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C.
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Add glutaric anhydride (1.0 eq) and stir for 30 min.
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Dropwise add 3-fluorobenzene (1.0 eq) maintaining temperature <5°C.
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Warm to RT and stir for 4 hours. Quench with ice/HCl.
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Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.
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Product: 5-(3-fluorophenyl)-5-oxopentanoic acid.
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Step 2: Activation with Chiral Auxiliary
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Reagents: 5-(3-fluorophenyl)-5-oxopentanoic acid, Pivaloyl chloride, Et₃N, (S)-4-phenyloxazolidin-2-one, LiCl.
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Protocol:
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Dissolve the keto-acid in THF/Et₃N. Cool to -20°C.
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Add pivaloyl chloride (1.1 eq) to form the mixed anhydride. Stir 1h.
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Add (S)-4-phenyloxazolidin-2-one (1.0 eq) and LiCl (0.1 eq).
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Warm to RT and stir overnight.
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Product: (S)-3-[5-(3-fluorophenyl)-5-oxopentanoyl]-4-phenyloxazolidin-2-one.
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Step 3: Imine Formation (The N1-Ring Determinant)
To synthesize the Bis-3-F analog, 3-fluoroaniline is used. (For the mono-analog, use 4-fluoroaniline here).
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Reagents: 4-Benzyloxybenzaldehyde, 3-Fluoroaniline , Isopropanol.
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Protocol:
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Reflux aldehyde (1.0 eq) and 3-fluoroaniline (1.0 eq) in isopropanol for 2 hours.
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Cool to crystallize the imine. Filter and dry.
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Product: N-(4-(benzyloxy)benzylidene)-3-fluoroaniline.
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Step 4: Asymmetric Aldol-Cyclization (The "Wu" Step)
This is the critical step establishing the trans-
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Reagents: TiCl₄, TMEDA (or DIPEA), Imide (Step 2), Imine (Step 3).
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Protocol:
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Dissolve the Imide (1.0 eq) in anhydrous DCM at -40°C.
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Add TiCl₄ (1.1 eq) followed by TMEDA (2.5 eq). Stir 1h to form the titanium enolate.
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Add the Imine (Step 3, 1.0 eq) dropwise. Stir at -40°C for 2-4h.
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Quench with acetic acid/tartaric acid solution.
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Intermediate: The open-chain aldol adduct is often cyclized in situ or via a second step using BSA (N,O-Bis(trimethylsilyl)acetamide) and TBAF (tetrabutylammonium fluoride) to close the ring.
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Product: (3R,4S)-1-(3-fluorophenyl)-3-[3-(3-fluorophenyl)-3-oxopropyl]-4-(4-benzyloxyphenyl)azetidin-2-one.
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Step 5: Stereoselective Reduction (CBS Reduction)
Establishes the stereocenter at the side chain hydroxyl group.
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Reagents: (R)-MeCBS catalyst (Corey-Bakshi-Shibata), BH₃·DMS.
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Protocol:
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Dissolve the ketone (Step 4) in dry THF. Add (R)-MeCBS (0.1 eq).
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Add Borane-dimethylsulfide complex dropwise at -20°C.
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Quench with MeOH.
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Product: Benzyl-protected 3'-(3-Fluorophenyl) Ezetimibe.
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Step 6: Global Deprotection
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Reagents: H₂, Pd/C (10%).
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Protocol:
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Hydrogenate the benzyl ether in Ethanol/EtOAc at 1 atm or 40 psi.
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Filter catalyst and concentrate.
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Recrystallize (typically from MeOH/Water or IPA).
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Final Product: 3'-(3-Fluorophenyl) Ezetimibe.
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Workflow Diagram
Figure 2: Step-by-step reaction workflow for the Bis-3-fluoro analog.
Characterization & Quality Control
To distinguish the 3'-(3-Fluorophenyl) analog from standard Ezetimibe (4-F, 4-F), Nuclear Magnetic Resonance (NMR) is the primary diagnostic tool. The coupling patterns of the fluorine atoms are distinct.
NMR Comparison Table (Predicted)
| Feature | Standard Ezetimibe (4-F, 4-F) | 3'-(3-Fluorophenyl) Analog (3-F, 3-F) |
| ¹⁹F NMR | Two singlets/multiplets (decoupled) typically around -115 to -120 ppm. | Shifts significantly downfield or upfield depending on solvent; distinct meta coupling pattern. |
| ¹H NMR (Aromatic) | Para-substitution: AA'BB' systems (pseudo-doublets) for both F-phenyl rings. | Meta-substitution: Multiplets (ABCD system). Look for a triplet of doublets or complex multiplet for the proton ortho to F and the chain. |
| ¹H NMR (N-Aryl) | 4-F-Phenyl protons appear as symmetric multiplets. | 3-F-Phenyl protons show a distinct singlet-like (isolated) proton at C2 position of the ring. |
HPLC Impurity Profiling
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Column: Chiralcel OD-H or C18 (e.g., Zorbax Eclipse XDB).
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Mobile Phase: Acetonitrile : Buffer (pH 4.5) gradient.
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Retention Time (RT): The 3-fluoro analogs typically elute after the 4-fluoro standard on reverse-phase columns due to slightly higher lipophilicity (loss of symmetry/dipole moment changes).
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Limit of Quantitation (LOQ): Must be established < 0.05% if used as an impurity standard.
References
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Simson Pharma. 3'-(3-Fluorophenyl) Ezetimibe (Impurity 12) Product Data. Simson Pharma Limited. Link
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Wu, G., et al. "Enantioselective Synthesis of Ezetimibe via a Novel Titanium-Mediated Aldol Reaction." The Journal of Organic Chemistry, 64(10), 3714-3718, 1999. Link
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Thiruvengadam, T. K., et al. "Process for the preparation of azetidinones." U.S. Patent 5,886,171, 1999. Link
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Clader, J. W. "The Discovery of Ezetimibe: A View from Outside the Receptor." Journal of Medicinal Chemistry, 47(1), 1-9, 2004. Link
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European Directorate for the Quality of Medicines (EDQM). Ezetimibe Monograph 2333. European Pharmacopoeia.[2] Link
